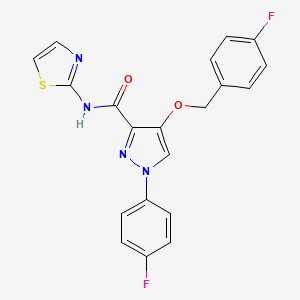
4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H14F2N4O2S and its molecular weight is 412.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide is a pyrazole derivative with potential therapeutic applications. Its structure suggests possible interactions with various biological targets, particularly in the context of inflammation and cancer. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
Research indicates that this compound may exhibit Toll-like receptor 4 (TLR4) signaling inhibitory action , which is crucial in mediating inflammatory responses. Inhibition of TLR4 can lead to decreased production of pro-inflammatory cytokines, making it a candidate for treating autoimmune and inflammatory diseases .
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory properties in various studies. It inhibits the release of pro-inflammatory mediators such as tumor necrosis factor (TNF) and interleukins (IL-4, IL-5, IL-17) . This activity suggests its potential utility in managing conditions characterized by chronic inflammation.
Antitumor Activity
In vitro studies have shown that the compound exhibits selective cytotoxicity against certain cancer cell lines. For instance, it has been observed to inhibit the growth of MDA-MB-231 breast cancer cells without affecting normal human keratinocytes . This selective action is attributed to its interaction with cell cycle-related proteins, indicating a potential role in cancer therapy.
Study on Inflammatory Models
A study investigated the effects of the compound on LPS-induced inflammation in murine models. The results indicated that treatment with the compound significantly reduced lung inflammation and cytokine levels compared to controls. This supports its role as a therapeutic agent in respiratory diseases .
Cancer Cell Line Studies
In another study focusing on cancer cell lines, the compound was tested against HCC (hepatocellular carcinoma) cells. It showed promising results by inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways involved in cell survival .
Data Tables
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF and ILs | TLR4 signaling inhibition |
| Antitumor | Cytotoxicity in cancer cells | Interaction with cell cycle proteins |
| Respiratory inflammation | Reduced lung inflammation | Decreased pro-inflammatory cytokines |
属性
IUPAC Name |
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O2S/c21-14-3-1-13(2-4-14)12-28-17-11-26(16-7-5-15(22)6-8-16)25-18(17)19(27)24-20-23-9-10-29-20/h1-11H,12H2,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURJQANEUQXLTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CN(N=C2C(=O)NC3=NC=CS3)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














